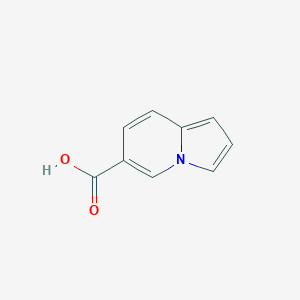

Indolizine-6-carboxylic acid

Description

Properties

IUPAC Name |

indolizine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVCSPPLSDQUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626517 | |

| Record name | Indolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588720-42-7 | |

| Record name | Indolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Indolizine-6-carboxylic Acid from Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Indolizine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry, with a focus on pathways starting from readily available pyridine derivatives. This document details proposed synthetic routes, experimental protocols, and relevant quantitative data to facilitate further research and development in this area.

Introduction

Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in the field of drug discovery due to their diverse biological activities. The indolizine core is a key structural motif in a variety of pharmacologically active compounds. Specifically, the introduction of a carboxylic acid group at the 6-position of the indolizine ring can provide a handle for further functionalization or for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. This guide focuses on the synthesis of this compound from pyridine precursors, a common and versatile starting point in organic synthesis.

Proposed Synthetic Pathway

A direct, one-pot synthesis of this compound from simple pyridine derivatives is not extensively reported in the scientific literature. Therefore, a two-step synthetic route is proposed, leveraging the well-established Tschitschibabin indolizine synthesis followed by a standard functional group transformation.

The proposed pathway involves:

-

Step 1: Synthesis of 6-Cyanoindolizine via the Tschitschibabin reaction of 5-cyano-2-methylpyridine with an α-halo ketone, followed by base-induced cyclization.

-

Step 2: Hydrolysis of the resulting 6-cyanoindolizine to yield the target molecule, this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Cyanoindolizine (Proposed)

This protocol is based on general procedures for the Tschitschibabin indolizine synthesis.

Materials:

-

5-cyano-2-methylpyridine

-

Bromoacetone (or another suitable α-halo ketone)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Toluene

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Quaternization: In a round-bottom flask, dissolve 5-cyano-2-methylpyridine (1.0 eq) in a minimal amount of a suitable solvent like acetone or acetonitrile. Add bromoacetone (1.1 eq). Stir the mixture at room temperature for 24-48 hours. The formation of the pyridinium salt may be observed as a precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the N-phenacyl-5-cyano-2-methylpyridinium bromide.

-

Cyclization: To a solution of the pyridinium salt (1.0 eq) in ethanol, add an aqueous solution of sodium bicarbonate (2.0-3.0 eq). Reflux the mixture for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 6-cyanoindolizine.

Step 2: Hydrolysis of 6-Cyanoindolizine to this compound

Materials:

-

6-cyanoindolizine

-

Sulfuric acid (H₂SO₄), concentrated

-

Water

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Diethyl ether

Procedure:

-

Hydrolysis: In a round-bottom flask, suspend 6-cyanoindolizine (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v). Heat the mixture to reflux for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution to a pH of approximately 8-9. The product may precipitate at this stage. If so, filter the solid, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with a hydrochloric acid solution to a pH of 3-4 to precipitate the this compound. Filter the solid precipitate, wash with a small amount of cold water, and dry under vacuum to obtain the final product.

Quantitative Data

As the synthesis of 6-cyanoindolizine is a proposed route, the following table presents representative data from analogous Tschitschibabin syntheses of other substituted indolizines to provide an indication of expected yields and reaction conditions.

| Starting Pyridine Derivative | α-Halo Ketone | Base | Solvent | Time (h) | Yield (%) |

| 2-Methylpyridine | Phenacyl bromide | NaHCO₃ | Ethanol | 6 | 75 |

| 2,5-Dimethylpyridine | Bromoacetone | K₂CO₃ | DMF | 8 | 68 |

| 2-Methyl-5-bromopyridine | Phenacyl bromide | NaHCO₃ | Acetonitrile/Water | 12 | 62 |

Mechanistic Insight: The Tschitschibabin Reaction

The Tschitschibabin reaction for indolizine synthesis proceeds through two key stages: the formation of a pyridinium salt and its subsequent base-catalyzed intramolecular cyclization.

Caption: Key steps in the Tschitschibabin synthesis of indolizines.

Alternative Synthetic Strategies

While the proposed two-step synthesis via the Tschitschibabin reaction is a robust approach, other methods for the synthesis of substituted indolizines are also reported in the literature and may be adaptable for the synthesis of this compound.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes is a powerful method for constructing the indolizine core.[1][2] A 5-substituted pyridinium ylide could potentially be used to generate a 6-substituted indolizine.

Caption: General scheme for indolizine synthesis via 1,3-dipolar cycloaddition.

Conclusion

References

An In-depth Technical Guide on the Physical and Chemical Properties of Indolizine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine-6-carboxylic acid, a derivative of the indolizine heterocyclic system, is a compound of increasing interest in medicinal chemistry and materials science. The indolizine core, being a bioisostere of indole, is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and potential biological activities, to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound (IUPAC name: this compound) is a small organic molecule with the chemical formula C₉H₇NO₂.[2] Its chemical structure consists of a fused pyridine and pyrrole ring system with a carboxylic acid group substituted at the 6-position.

Table 1: General and Computed Physical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 588720-42-7 |

| Canonical SMILES | C1=CN2C=C(C=CC2=C1)C(=O)O |

| XLogP3-AA (Computed) | 2 |

| Hydrogen Bond Donor Count (Computed) | 1 |

| Hydrogen Bond Acceptor Count (Computed) | 3 |

| Rotatable Bond Count (Computed) | 1 |

| Exact Mass | 161.047678466 g/mol |

| Monoisotopic Mass | 161.047678466 g/mol |

| Topological Polar Surface Area | 50.5 Ų |

| Heavy Atom Count | 12 |

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not explicitly available in the reviewed literature. However, general spectral characteristics of the indolizine core and carboxylic acids can be inferred.

-

¹H NMR: The proton NMR spectrum of the parent indolizine shows characteristic signals in the aromatic region.[3] For this compound, one would expect to see signals corresponding to the protons on the indolizine ring, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[4]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm).[4]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, the synthesis of the indolizine core and its derivatives is well-documented. Common synthetic strategies that could be adapted include:

-

1,3-Dipolar Cycloaddition: This is a widely used method for constructing the indolizine nucleus. It typically involves the reaction of a pyridinium ylide with an electron-deficient alkyne or alkene.[5][6]

-

Tschitschibabin Reaction: This reaction involves the cyclization of a quaternary salt of a 2-alkylpyridine.[6]

-

Intramolecular Cyclization: Appropriately functionalized pyridine derivatives can undergo intramolecular cyclization to form the indolizine ring system.[1]

A plausible synthetic approach could involve the use of a pyridine derivative with a suitable precursor to the carboxylic acid group at the 4-position, which would become the 6-position in the resulting indolizine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted searches. However, general procedures for the synthesis of indolizine derivatives can be found in the chemical literature.[5][6] For analysis, standard techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be applicable, likely after derivatization of the carboxylic acid to a more volatile ester for GC analysis.[7][8]

Biological Activity and Potential Signaling Pathways

The biological activities of various indolizine derivatives have been explored, with a significant focus on their potential as anticancer agents.[9][10] Studies have shown that functionalized indolizines can exhibit antiproliferative properties through mechanisms such as inhibition of tubulin polymerization and disruption of EGFR signaling.[9][10]

While there is a lack of specific data on the biological activity of this compound, its structural similarity to other biologically active indolizines suggests it may possess interesting pharmacological properties. For instance, derivatives of the isomeric indole-6-carboxylic acid have been synthesized and investigated as inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy.[11][12] This suggests that this compound could potentially interact with similar signaling pathways.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery and materials science. This guide has summarized the currently available information on its physical and chemical properties. However, significant gaps remain, particularly concerning experimental data for its physical properties, a detailed and optimized synthesis protocol, and a thorough evaluation of its biological activities and mechanism of action. Future research efforts should focus on filling these knowledge gaps to fully unlock the potential of this intriguing heterocyclic compound.

References

- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 2. This compound | C9H7NO2 | CID 22565707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. INDOLIZINE(274-40-8) 1H NMR [m.chemicalbook.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Indolizine synthesis [organic-chemistry.org]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indolizine-6-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indolizine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific research on this particular isomer, this guide also encompasses the broader class of indolizine derivatives to offer a wider context for its potential applications, synthesis, and biological activities.

Core Data for this compound

This compound is a specific isomer of the indolizine scaffold, a privileged structure in drug discovery. The core quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 588720-42-7 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CN2C=C(C=CC2=C1)C(=O)O | [1] |

| InChIKey | JOVCSPPLSDQUOO-UHFFFAOYSA-N | [2] |

Synthesis of Indolizine Derivatives

The synthesis of the indolizine core can be approached in two primary ways: by the intramolecular cyclization of a suitably functionalized pyridine or by constructing a pyridine ring from a functionalized pyrrole.[3] A common and versatile method is the 1,3-dipolar cycloaddition reaction.

Below is a generalized workflow for the synthesis of indolizine derivatives, which could be adapted for the synthesis of this compound.

References

Spectroscopic Profile of Indolizine-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Indolizine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a detailed, representative spectroscopic profile based on the analysis of the parent indolizine structure and the well-established spectral characteristics of aromatic carboxylic acids. This guide includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, and anticipated Mass Spectrometry (MS) fragmentation, along with detailed, generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations derived from known data for the indolizine nucleus and typical values for aromatic carboxylic acids.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~7.8 - 8.0 | d | ~7.0 |

| H-2 | ~6.7 - 6.9 | t | ~6.5 |

| H-3 | ~7.2 - 7.4 | t | ~7.5 |

| H-5 | ~7.9 - 8.1 | s | - |

| H-7 | ~7.4 - 7.6 | d | ~8.5 |

| H-8 | ~7.6 - 7.8 | d | ~8.5 |

| -COOH | ~12.0 - 13.0 | br s | - |

Predicted in CDCl₃ or DMSO-d₆ as solvent. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~120 - 122 |

| C-2 | ~112 - 114 |

| C-3 | ~125 - 127 |

| C-5 | ~118 - 120 |

| C-6 | ~130 - 132 |

| C-7 | ~115 - 117 |

| C-8 | ~128 - 130 |

| C-8a | ~135 - 137 |

| -COOH | ~165 - 170 |

Predicted in CDCl₃ or DMSO-d₆ as solvent. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Strong |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

| O-H Bend (Carboxylic Acid) | 910-950 | Medium, Broad |

Predicted for a solid sample (KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Interpretation |

| ESI+ | 162.0555 | [M+H]⁺ |

| ESI+ | 184.0374 | [M+Na]⁺ |

| ESI- | 160.0402 | [M-H]⁻ |

| EI | 161 | M⁺ |

| EI | 116 | [M-COOH]⁺ |

M represents the parent molecule, this compound (C₉H₇NO₂), with a molecular weight of 161.16 g/mol .

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These are standard procedures applicable to a wide range of organic compounds, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and matched to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned and matched to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory is utilized.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Usually, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is typically used for polar molecules like carboxylic acids. For fragmentation analysis, Electron Ionization (EI) may also be employed.

-

ESI-MS Acquisition:

-

The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

-

The analysis is performed in both positive and negative ion modes.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a gas temperature of 300-350 °C.

-

-

EI-MS Acquisition:

-

A small amount of the solid sample is introduced into the ion source via a direct insertion probe.

-

The sample is heated to induce vaporization.

-

The vaporized molecules are bombarded with a beam of electrons (typically 70 eV).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. The provided data and protocols are intended to aid researchers in the identification and characterization of this and related compounds. It is important to note that actual experimental values may vary depending on the specific instrumentation and conditions used.

The Biological Versatility of Indolizine and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a fused heterocyclic system isomeric to indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features have made it a versatile starting point for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of indolizine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action through signaling pathway visualizations.

Core Biological Activities

Indolizine derivatives have demonstrated a remarkable breadth of pharmacological effects. The planar nature of the indolizine nucleus facilitates interactions with a variety of biological macromolecules, including enzymes and nucleic acids. This has led to the development of compounds with potent activities, including but not limited to:

-

Anticancer Activity: Many indolizine derivatives exhibit significant cytotoxicity and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like epidermal growth factor receptor (EGFR) kinase and the disruption of cellular processes such as tubulin polymerization.

-

Antimicrobial Activity: The indolizine scaffold has proven to be a valuable template for the development of novel antibacterial and antifungal agents. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The proposed mechanisms include the inhibition of essential bacterial enzymes like protein tyrosine phosphatases.

-

Anti-inflammatory Activity: Several indolizine derivatives have been identified as potent anti-inflammatory agents. A primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Data Presentation: Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency of various indolizine derivatives, the following tables summarize their reported biological activities in terms of half-maximal inhibitory concentration (IC50) for enzymatic and cellular assays, and minimum inhibitory concentration (MIC) for antimicrobial assessments.

Table 1: Anticancer Activity of Indolizine Derivatives (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |

| 5j | Hep-G2 (Liver) | 0.20 | EGFR Kinase Inhibition |

| 5g | Hep-G2 (Liver) | 0.29 | EGFR Kinase Inhibition |

| 5a | Hep-G2 (Liver) | 0.39 | EGFR Kinase Inhibition |

| 5d | Hep-G2 (Liver) | 0.48 | EGFR Kinase Inhibition |

| Indolizine-phenothiazine hybrid 17f | NCI-60 Panel | Low nanomolar range | Dual Tubulin Polymerization and Farnesyltransferase Inhibition |

| Indolizine-phenothiazine hybrid 17c | NCI-60 Panel | Low nanomolar range | Dual Tubulin Polymerization and Farnesyltransferase Inhibition |

| Indolizine-phenothiazine hybrid 17d | NCI-60 Panel | Low nanomolar range | Dual Tubulin Polymerization and Farnesyltransferase Inhibition |

Table 2: Antimicrobial Activity of Indolizine Derivatives (MIC Values)

| Compound ID | Microorganism | MIC (µg/mL) |

| 5g | Gram-positive bacteria | 16 - 256 |

| 5h | Gram-positive cocci | 16 - 32 |

| 5a | Gram-positive cocci | GM MIC = 32 |

| 5b | Fungi | 8 - 32 |

| Pyrazolyl-indolizine 5 | Bacillus subtilis, Staphylococcus aureus | 0.291 µM |

| Pyrazolyl-indolizine 9 | Pseudomonas aeruginosa, Salmonella typhimurium, Proteus vulgaris | 0.146 µM |

| Pyrazolyl-indolizine 13 | Pseudomonas aeruginosa, Salmonella typhimurium, Proteus vulgaris | 0.146 µM |

| Pyrazolyl-indolizine 19 | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | Potent |

Table 3: Anti-inflammatory Activity of Indolizine Derivatives (IC50 Values)

| Compound ID | Target Enzyme | IC50 (µM) |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | COX-2 | 5.84 |

| Indomethacin (Reference) | COX-2 | 6.84 |

| Compound 56 | COX-2 | 14.91 |

| Compound 56 | 5-LOX | 13.09 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of indolizine derivatives.

Synthesis of Indolizine Derivatives

The synthesis of the indolizine scaffold can be achieved through various methods, with the 1,3-dipolar cycloaddition reaction being a prominent and versatile approach.

General Procedure for 1,3-Dipolar Cycloaddition:

-

Formation of the Pyridinium Ylide: An appropriately substituted pyridine is reacted with an α-halo carbonyl compound (e.g., phenacyl bromide) in a suitable solvent such as acetone or acetonitrile at room temperature or under reflux to form the corresponding pyridinium salt. The pyridinium salt is then treated with a base, typically triethylamine, to generate the pyridinium ylide in situ.

-

Cycloaddition Reaction: The in situ generated pyridinium ylide is reacted with a dipolarophile, such as an electron-deficient alkene or alkyne (e.g., dimethyl acetylenedicarboxylate or ethyl propiolate). The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired indolizine derivative.

-

Characterization: The structure of the synthesized compound is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, if suitable crystals are obtained, X-ray crystallography.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indolizine derivatives in culture medium. After the 24-hour incubation, the medium from the wells is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.

-

MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to correct for background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The inoculum is then further diluted to achieve the final desired concentration for the assay.

-

Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the indolizine derivatives are prepared in the broth medium in a 96-well microtiter plate. A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are also included.

-

Inoculation: Each well (except the negative control) is inoculated with the standardized microorganism suspension. The final volume in each well is typically 100 or 200 µL.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 18-24 hours).

-

MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the heme cofactor, and a solution of the substrate, arachidonic acid. The COX-2 enzyme is diluted to the desired concentration in the reaction buffer.

-

Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a 96-well plate), the COX-2 enzyme is pre-incubated with various concentrations of the indolizine derivative (or a known COX-2 inhibitor like celecoxib as a positive control) in the reaction buffer containing heme for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the arachidonic acid substrate.

-

Detection of Product Formation: The activity of the COX-2 enzyme is determined by measuring the formation of one of its products, typically prostaglandin E2 (PGE2) or by monitoring the consumption of oxygen. PGE2 levels can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the activity in the absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

-

Reagent Preparation: Prepare a kinase assay buffer, a solution of a specific peptide substrate for EGFR, and a solution of ATP. The recombinant EGFR enzyme is diluted in the kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, the diluted EGFR enzyme is mixed with various concentrations of the indolizine derivative. The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. This is a luminescence-based assay where the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal.

-

Data Acquisition: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

-

Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., PIPES buffer) containing GTP and glycerol on ice. Stock solutions of the test compounds (indolizine derivatives), a known inhibitor (e.g., colchicine), and a known promoter (e.g., paclitaxel) are prepared.

-

Assay Setup: The assay is typically performed in a 96-well plate. The test compounds and controls are added to the wells.

-

Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

-

Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time (e.g., every minute for 60-90 minutes).

-

Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The effect of the indolizine derivatives is determined by comparing their polymerization curves to that of the control (no compound). Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by indolizine derivatives and typical experimental workflows.

Signaling Pathways

Caption: EGFR signaling pathway and its inhibition by indolizine derivatives.

Caption: Inhibition of the COX-2 inflammatory pathway by indolizine derivatives.

Caption: Disruption of tubulin polymerization by indolizine derivatives.

Experimental Workflows

Caption: General workflow for the synthesis of indolizine derivatives.

Caption: Workflow for the biological screening of indolizine derivatives.

Conclusion

The indolizine scaffold represents a highly promising and versatile platform for the discovery and development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this heterocyclic system. This technical guide has provided a comprehensive overview of the current state of research, from quantitative activity data and detailed experimental protocols to the elucidation of underlying signaling pathways. It is anticipated that continued exploration of the structure-activity relationships and mechanisms of action of indolizine derivatives will lead to the identification of novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

The Discovery and Enduring Legacy of Indolizine Compounds: A Technical Guide

An in-depth exploration into the historical milestones, synthetic evolution, and biological significance of the indolizine scaffold for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Privileged Heterocycle

The story of indolizine, a unique nitrogen-fused heterocyclic system, begins in 1890 when Italian chemist Angelo Angeli first described a related compound.[1] However, it was not until 1912 that the parent indolizine molecule was successfully synthesized by Scholtz.[1] Initially termed "pyrindole" by Angeli and later "pyrrocoline" by Scholtz, the structure was confirmed by the seminal work of Diels and Alder.[1] This bicyclic aromatic compound, an isomer of the more widely known indole, has since captivated the attention of chemists and pharmacologists alike due to its presence in a vast array of natural products and its versatile biological activities.[2][3]

This technical guide provides a comprehensive overview of the discovery and history of indolizine compounds, detailing the pivotal synthetic methodologies that enabled their exploration. It further delves into the discovery of naturally occurring indolizidine alkaloids and explores the molecular mechanisms underlying the biological activities of synthetic indolizine derivatives, with a focus on their anticancer properties.

Synthetic Milestones: From Classical Reactions to Modern Innovations

The synthesis of the indolizine core has evolved significantly since its inception. The classical methods, while historically important, often required harsh conditions and gave low to moderate yields. Modern synthetic chemistry has introduced a plethora of more efficient and versatile methodologies.

The Scholtz Synthesis: A Historical First

The first successful synthesis of indolizine was achieved by Scholtz in 1912 by heating 2-methylpyridine with acetic anhydride at high temperatures (200–220°C).[1] This reaction produced an intermediate, which Scholtz named "picolide," and subsequent hydrolysis yielded the indolizine ring system.[1] While groundbreaking for its time, this method was limited in its applicability and efficiency.

The Chichibabin Reaction: A More General Approach

A more versatile and widely used classical method is the Chichibabin indolizine synthesis. This reaction involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound to form a pyridinium salt, which then undergoes a base-mediated intramolecular cyclization to yield the indolizine.[4][5] This method allows for the introduction of a wider variety of substituents onto the indolizine core.

Modern Synthetic Methods: Efficiency and Diversity

Contemporary organic synthesis has expanded the toolbox for constructing the indolizine scaffold, with 1,3-dipolar cycloaddition reactions being a particularly powerful and widely employed strategy.[6][7] These reactions typically involve the in situ generation of a pyridinium ylide, which then reacts with a dipolarophile, such as an activated alkyne or alkene, to construct the five-membered ring of the indolizine system. These methods often offer high yields and regioselectivity under milder reaction conditions.[6][7]

| Synthetic Method | Key Reactants | General Conditions | Typical Yield (%) | Reference |

| Scholtz Synthesis | 2-Methylpyridine, Acetic Anhydride | High temperature (200-220°C), followed by hydrolysis | Low (often not reported) | [1] |

| Chichibabin Reaction | 2-Alkylpyridine, α-Halocarbonyl Compound, Base | Varies, often reflux in a suitable solvent | Moderate to Good (e.g., 41-52%) | [4] |

| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Dipolarophile, Base | Often milder conditions, can be one-pot | Good to Excellent (e.g., 80-92%) | [6][7] |

| Boekelheide Synthesis | 3-(2-pyridyl)-1-propanol | Pyrolysis at 280°C with Pd/C catalyst | 50% | [1] |

The Discovery of Naturally Occurring Indolizidine Alkaloids

The indolizine nucleus is the core structure of a large and diverse family of naturally occurring compounds known as indolizidine alkaloids. These alkaloids are found in a wide range of organisms, including plants, fungi, and the skin of amphibians.[3][8] They exhibit a remarkable array of biological activities, which has made them attractive targets for both isolation and synthetic efforts.

Swainsonine and Castanospermine: Pioneering Discoveries

Among the first and most significant naturally occurring indolizidine alkaloids to be discovered were swainsonine and castanospermine. Swainsonine, a trihydroxyoctahydroindolizine, was first isolated from the plant Swainsona canescens.[1][6] Castanospermine, a tetrahydroxyoctahydroindolizine, was isolated from the seeds of the Australian black bean tree, Castanospermum australe.[9] The discovery and characterization of these compounds in the late 1970s and early 1980s opened a new chapter in the study of indolizine chemistry and biology.

| Alkaloid | Natural Source | Year of First Isolation Report | Key Biological Activity |

| Swainsonine | Swainsona canescens | 1979 | α-Mannosidase inhibitor |

| Castanospermine | Castanospermum australe | 1981 | α- and β-Glucosidase inhibitor |

Experimental Protocols

Representative Chichibabin Synthesis of 2-Phenylindolizine

Materials:

-

2-Methylpyridine

-

Phenacyl bromide (α-bromoacetophenone)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Quaternization: In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq) in ethanol. Add phenacyl bromide (1.0 eq) portion-wise with stirring at room temperature. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Isolation of Pyridinium Salt: Allow the reaction mixture to cool to room temperature. The pyridinium salt will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol. The salt can be used in the next step without further purification.

-

Cyclization: Suspend the pyridinium salt in a mixture of water and dichloromethane. Add an excess of sodium bicarbonate (3.0 eq) and stir the mixture vigorously at room temperature for 12-24 hours.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-phenylindolizine.

General Protocol for the Isolation of Swainsonine from Locoweed (Astragalus species)

Materials:

-

Dried and ground locoweed plant material

-

Methanol

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents (e.g., chloroform/methanol mixtures)

Procedure:

-

Extraction: Macerate the dried plant material in methanol at room temperature for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction: Dissolve the crude extract in a dilute aqueous HCl solution (e.g., 2% HCl). Wash the acidic solution with dichloromethane to remove non-basic compounds. Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

-

Extraction of Alkaloids: Extract the basified aqueous solution with dichloromethane (3-5 times). Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Chromatographic Purification: Concentrate the dried organic extract and subject the residue to column chromatography on silica gel. Elute with a gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol) to separate the alkaloid fraction.

-

Isolation and Characterization: Monitor the fractions by TLC. Combine the fractions containing swainsonine and concentrate to yield the purified alkaloid. The identity and purity of swainsonine can be confirmed by spectroscopic methods (NMR, MS) and comparison with authentic samples.[1][6]

Biological Activities and Signaling Pathways

Synthetic indolizine derivatives have been the subject of extensive research due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant focus of this research has been on the development of indolizine-based anticancer agents.

Inhibition of Tubulin Polymerization

Certain indolizine derivatives have been shown to exert their anticancer effects by inhibiting the polymerization of tubulin, a crucial protein involved in the formation of microtubules.[10] Microtubules are essential components of the cytoskeleton and are vital for cell division, motility, and intracellular transport. By disrupting microtubule dynamics, these indolizine compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[10]

Inhibition of EGFR Signaling Pathway

Another important mechanism of action for some anticancer indolizine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11][12] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival.[13] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Certain indolizine compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling cascades that promote tumor progression.[11][12]

Conclusion

From its initial description over a century ago to its current status as a privileged scaffold in medicinal chemistry, the journey of indolizine is a testament to the enduring value of heterocyclic chemistry. The development of diverse and efficient synthetic methods has been instrumental in unlocking the therapeutic potential of this unique ring system. The discovery of naturally occurring indolizidine alkaloids with potent biological activities has further fueled interest in this field. As our understanding of the molecular mechanisms of action of indolizine derivatives continues to grow, so too will the opportunities for the rational design and development of novel therapeutics for a wide range of diseases, from cancer to viral infections. The indolizine core, with its rich history and promising future, remains a fertile ground for discovery in the years to come.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 3. A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chichibabin Reaction | PPTX [slideshare.net]

- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of Indolizine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a unique bicyclic aromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of indolizine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document details key quantitative data, experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Core Therapeutic Applications and Efficacy

Indolizine-based compounds have been extensively investigated for their potential to treat a range of diseases. Their versatile structure allows for diverse substitutions, leading to compounds with potent and selective biological activities.

Anticancer Activity

Indolizine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The mechanisms of action often involve the disruption of key cellular processes essential for cancer cell proliferation and survival, such as tubulin polymerization and receptor tyrosine kinase signaling.[1][2] For instance, certain functionalized indolizines have shown potent inhibitory activity against the colchicine-binding site of tubulin, leading to cell cycle arrest and apoptosis.[1] Others have been found to inhibit epidermal growth factor receptor (EGFR) signaling, a critical pathway in many cancers.[2]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents.[3] Indolizine scaffolds have proven to be a valuable source of new antimicrobial compounds with activity against a range of pathogenic bacteria and fungi.[3][4] Some pyrazolyl-indolizine derivatives, for example, have shown potent efficacy against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans.[4] The proposed mechanisms of action include the inhibition of essential enzymes like dihydropteroate synthase and gyrase B, as well as the disruption of the microbial cell membrane.[4]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indolizine derivatives have been investigated as potential anti-inflammatory agents, with some compounds exhibiting significant inhibition of key inflammatory mediators.[5] A notable mechanism of action is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play crucial roles in the inflammatory cascade.[5]

Quantitative Data Summary

The following table summarizes the quantitative efficacy data for representative indolizine derivatives across different therapeutic applications.

| Compound ID | Therapeutic Application | Target/Cell Line | Efficacy (IC50/MIC in µM) | Reference |

| cis-11 | Anticancer | DU-145 (Prostate Cancer) | 4.41 | [6] |

| MDA-MB-231 (Breast Cancer) | 1.01 | [6] | ||

| TFMK cis-10 | Anticancer | DU-145 (Prostate Cancer) | 13.42 | [6] |

| MDA-MB-231 (Breast Cancer) | 4.19 | [6] | ||

| Compound 5c | Anticancer | HOP-62 (Non-small cell lung) | Growth Inhibition: 34% at 10 µM | |

| Compound 7g | Anticancer | HOP-62 (Non-small cell lung) | Growth Inhibition: 15% at 10 µM | [1] |

| Compound 56 | Anti-inflammatory | COX-2 Enzyme | IC50: 14.91 | [5] |

| 5-LOX Enzyme | IC50: 13.09 | [5] | ||

| Pyrazolyl-indolizine 5 | Antimicrobial | Bacillus subtilis | Potent | |

| Staphylococcus aureus | Potent | [4] | ||

| Pseudomonas aeruginosa | Potent | [4] | ||

| Salmonella typhimurium | Potent | [4] | ||

| Candida albicans | Potent | [4] | ||

| Pyrazolyl-indolizine 9 | Antimicrobial | Bacillus subtilis | Potent | [4] |

| Staphylococcus aureus | Potent | [4] | ||

| Pseudomonas aeruginosa | Potent | [4] | ||

| Salmonella typhimurium | Potent | [4] | ||

| Candida albicans | Potent | [4] | ||

| Pyrazolyl-indolizine 13 | Antimicrobial | Bacillus subtilis | Potent | [4] |

| Staphylococcus aureus | Potent | [4] | ||

| Pseudomonas aeruginosa | Potent | [4] | ||

| Salmonella typhimurium | Potent | [4] | ||

| Candida albicans | Potent | [4] | ||

| Pyrazolyl-indolizine 19 | Antimicrobial | Bacillus subtilis | Potent | [4] |

| Staphylococcus aureus | Potent | [4] | ||

| Pseudomonas aeruginosa | Potent | [4] | ||

| Salmonella typhimurium | Potent | [4] | ||

| Candida albicans | Potent | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for a key synthetic method and a representative biological assay.

Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a versatile and widely used method for the synthesis of the indolizine core.[1]

Materials:

-

Substituted pyridinium N-ylide precursor (e.g., N-(cyanomethyl)pyridinium chloride)

-

Electron-deficient alkene or alkyne (e.g., ethyl propiolate)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., acetonitrile)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a solution of the pyridinium salt (1.0 eq) in anhydrous acetonitrile, add the electron-deficient alkene or alkyne (1.2 eq).

-

Slowly add triethylamine (1.5 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or under gentle heating for the time indicated by TLC analysis until the starting materials are consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indolizine derivative.

-

Characterize the final product using spectroscopic techniques such as NMR, FT-IR, and HRMS.

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indolizine test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indolizine test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

EGFR Signaling Pathway Targeted by Indolizine Derivatives

General Workflow for Antimicrobial Screening of Indolizine Derivatives

Structure-Activity Relationship of Indolizine Scaffolds

References

An In-depth Technical Guide to Structural Analogs and Derivatives of Indolizine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs and derivatives of indolizine-6-carboxylic acid. This class of compounds holds significant promise in the development of novel therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This document details experimental protocols, summarizes quantitative data, and visualizes key experimental workflows to facilitate further research and development in this area.

Introduction to Indolizine Scaffolds

Indolizine, a fused heterocyclic system consisting of a pyridine and a pyrrole ring, is a structural isomer of indole and serves as a key scaffold in numerous biologically active compounds.[1][2] The unique electronic and structural features of the indolizine nucleus make it an attractive target for medicinal chemists. Modifications at various positions of the indolizine ring system, particularly the incorporation of a carboxylic acid moiety at the 6-position, have been explored to modulate the pharmacological properties of these derivatives.

Synthesis of this compound and Its Analogs

The synthesis of indolizine derivatives can be achieved through several established methods, with the 1,3-dipolar cycloaddition reaction being a cornerstone of many synthetic strategies.[1][2]

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A widely employed method for the synthesis of the indolizine core involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkene or alkyne.[1] This approach offers a versatile route to a wide array of substituted indolizines.

A general workflow for this synthesis is depicted below:

Experimental Protocol: Synthesis of Ethyl 6-bromo-3-(4-chlorobenzoyl)indolizine-1-carboxylate

This protocol is adapted from a reported synthesis of functionalized indolizines and serves as a representative example for the synthesis of a 6-substituted indolizine derivative.[1][3]

Materials:

-

3-Bromopyridine

-

Ethyl 2-bromo-4-(4-chlorophenyl)-4-oxobutanoate

-

Triethylamine

-

Ethyl propiolate

-

Solvents: Dichloromethane, Methanol

Procedure:

-

Pyridinium Salt Formation: A solution of 3-bromopyridine and ethyl 2-bromo-4-(4-chlorophenyl)-4-oxobutanoate in a suitable solvent is stirred at room temperature to form the corresponding pyridinium salt.

-

Ylide Generation and Cycloaddition: The pyridinium salt is treated with a base, such as triethylamine, in the presence of ethyl propiolate. This generates the pyridinium ylide in situ, which then undergoes a 1,3-dipolar cycloaddition with ethyl propiolate.

-

Isolation and Purification: The reaction mixture is worked up, and the crude product is purified by crystallization and column chromatography using a dichloromethane/methanol mixture to yield the final product, ethyl 6-bromo-3-(4-chlorobenzoyl)indolizine-1-carboxylate.[3]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a spectrum of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most prominent.

Anticancer Activity

Several studies have highlighted the potential of indolizine derivatives as anticancer agents.[1][3][4] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5]

Quantitative Data: In Vitro Growth Inhibition of Cancer Cell Lines

The following table summarizes the in vitro growth inhibition (GI%) of selected indolizine derivatives against a panel of human cancer cell lines at a concentration of 10⁻⁵ M.[3]

| Compound ID | Derivative | Cancer Cell Line | Growth Inhibition (%) |

| 5c | Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | HOP-62 (Non-Small Cell Lung) | 34 (cytotoxic) |

| SNB-75 (CNS) | 15 (cytotoxic) | ||

| RXF-393 (Renal) | Cytotoxic | ||

| SK-MEL-2 (Melanoma) | Cytotoxic | ||

| 6c | Ethyl 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | SNB-75 (CNS) | Strong cytostatic |

| 7g | Diethyl 3-benzoylindolizine-1,7-dicarboxylate | HOP-62 (Non-Small Cell Lung) | Strong cytostatic |

| SNB-75 (CNS) | 14 (cytotoxic) |

Data extracted from Popovici et al. (2025).[3]

Antimicrobial Activity

Indolizine derivatives have also shown promising antimicrobial activity against various bacterial and fungal strains.[6][7]

Experimental Protocol: Antimicrobial Screening

A common method for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compounds (indolizine derivatives)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.

-

Serial Dilution: Perform serial dilutions of the test compounds in the growth medium in the 96-well plates.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of indolizine derivatives has been investigated, with some compounds showing inhibitory effects on key inflammatory mediators.[8][9]

Signaling Pathway: Inhibition of Inflammatory Mediators

The diagram below illustrates a simplified pathway of how indolizine derivatives may exert their anti-inflammatory effects by targeting enzymes like cyclooxygenase-2 (COX-2) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for the rational design of more potent and selective indolizine-based drugs.[1]

Key observations from available data suggest that:

-

Substitution on the Pyridine Ring: Modifications on the pyridine ring, such as the introduction of bromo or carboxyethyl groups, significantly influence the anticancer activity.[1]

-

Ester and Carboxylic Acid Functionalities: The presence of an ester group, particularly at the C-1 position, has been shown to enhance cytotoxic potential compared to the corresponding carboxylic acid or amide analogs.[1]

-

Substituents on the Pyrrole Ring: The nature of substituents on the pyrrole ring also plays a critical role in determining the biological activity profile.

Conclusion and Future Directions

Structural analogs and derivatives of this compound represent a promising class of compounds with diverse pharmacological activities. The synthetic accessibility of the indolizine scaffold allows for extensive structural modifications to optimize their therapeutic potential. Future research should focus on:

-

The development of more efficient and regioselective synthetic methods for accessing a wider range of 6-substituted indolizine-carboxylic acid derivatives.

-

Comprehensive in vitro and in vivo studies to establish detailed structure-activity relationships for various biological targets.

-

Elucidation of the specific molecular mechanisms of action and identification of the direct cellular targets of these compounds.

-

Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.

This guide provides a solid foundation for researchers and drug development professionals to build upon in the exciting field of indolizine chemistry and pharmacology. The continued exploration of this versatile scaffold is anticipated to yield novel and effective therapeutic agents for a variety of diseases.

References

- 1. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties | Semantic Scholar [semanticscholar.org]

- 8. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jopcr.com [jopcr.com]

Understanding the Aromaticity of the Indolizine Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine, a nitrogen-fused bicyclic heterocycle, is a pivotal scaffold in medicinal chemistry and materials science.[1] Its chemical behavior, stability, and reactivity are fundamentally governed by its aromatic character, a property stemming from the delocalization of its 10 π-electron system.[1][2] This technical guide provides an in-depth analysis of the aromaticity of the indolizine ring, synthesizing evidence from theoretical principles, spectroscopic analyses, and computational studies. We present key quantitative data, detail the experimental and computational protocols used for its characterization, and provide visual diagrams to elucidate core concepts and workflows, offering a comprehensive resource for professionals in the field.

Introduction to Indolizine and Aromaticity

Indolizine, systematically named pyrrolo[1,2-a]pyridine, is a heterocyclic aromatic compound.[1][3] It consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, distinguished by a bridgehead nitrogen atom.[1] This structure is isoelectronic with indole but possesses unique properties due to the nitrogen's position.

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. The primary indicator for aromaticity is Hückel's rule, which requires the molecule to have a continuous cycle of p-orbitals and (4n+2) π-electrons, where 'n' is a non-negative integer.[4][5][6] Indolizine, with its 10 π-electrons, fits this rule for n=2, predicting a stable aromatic system.[1] This inherent stability influences its synthetic routes and its potential as a core structure in drug design.[7][8][9]

Theoretical Basis of Aromaticity in Indolizine

Electronic Structure and Hückel's Rule

The aromaticity of indolizine is rooted in its electronic configuration. The molecule is a bicyclic, planar system with a conjugated network of 10 π-electrons, satisfying the (4n+2) π rule for aromaticity (where n=2).[1][2] This system arises from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring.[10] The delocalization of these π-electrons over both rings is a key feature, which has been conclusively established by NMR studies.[11]

Resonance Theory

The true structure of indolizine is a resonance hybrid of multiple canonical forms, which contributes to its overall stability. The delocalization of electrons across the fused rings means that no single Lewis structure can accurately represent the molecule. It is best represented as a hybrid of three primary resonance structures, which illustrates the distribution of electron density across the carbon framework.[10][11] Hückel Molecular Orbital (HMO) calculations show the highest electron density at the C3 position, followed by C1, which dictates the regioselectivity of its chemical reactions.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indolizine - Wikipedia [en.wikipedia.org]

- 4. Hückel's rule - Wikipedia [en.wikipedia.org]

- 5. Huckel's Rule - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. soc.chim.it [soc.chim.it]

- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 11. jbclinpharm.org [jbclinpharm.org]

Methodological & Application

Application Notes and Protocols for Indolizine-6-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Indolizine-6-carboxylic acid is a valuable starting material for the synthesis of a diverse range of indolizine derivatives. The indolizine scaffold is a key structural motif in numerous biologically active compounds, making its derivatization a significant focus in medicinal chemistry and drug discovery.[1] These application notes provide detailed protocols for the synthetic manipulation of this compound, focusing on the transformation of the carboxylic acid moiety and the functionalization of the indolizine core.

Overview of Synthetic Transformations

This compound offers two primary sites for chemical modification: the carboxylic acid group at the 6-position and the electron-rich pyrrole ring of the indolizine nucleus. Electrophilic substitution on the indolizine ring typically occurs at the C1 and C3 positions.[1] The carboxylic acid group can be readily converted into a variety of functional groups, including amides, esters, and alcohols, or removed via decarboxylation.

Caption: Key synthetic pathways starting from this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for carboxylic acids and related heterocyclic systems. Researchers should optimize these conditions for their specific substrates and equipment.

Amide Bond Formation: Synthesis of Indolizine-6-carboxamides

The conversion of carboxylic acids to amides is a fundamental transformation in medicinal chemistry. The following protocol utilizes propylphosphonic anhydride (T3P®) as a mild and efficient coupling agent, adapted from a procedure for indolizine-2-carboxylic acid.[2][3]

General Workflow:

Caption: Workflow for the synthesis of indolizine-6-carboxamides.

Protocol:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

-

Cool the resulting mixture to a temperature between -20 °C and -10 °C.

-

Slowly add a solution of propylphosphonic anhydride (T3P®, 50% in ethyl acetate) (1.5 eq.) to the reaction mixture.

-

After the addition of T3P®, add the desired amine or hydrazine derivative (1.2 eq.).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indolizine-6-carboxamide.

Quantitative Data (Hypothetical based on similar reactions):

| Amine Substrate | Coupling Reagent | Solvent | Yield (%) |

| Aniline | T3P® | Chloroform | 85-95 |

| Benzylamine | HATU/DIPEA | DMF | 80-90 |

| Morpholine | EDC/HOBt/DMAP | Acetonitrile | 90-98 |

Yields are illustrative and will vary depending on the specific amine used.[4]

Esterification: Synthesis of Indolizine-6-carboxylates

Fischer-Speier esterification provides a direct method to convert carboxylic acids to esters using an alcohol in the presence of an acid catalyst. For more sensitive substrates, Steglich esterification using DCC and a catalytic amount of DMAP is a mild and effective alternative.

Protocol (Steglich Esterification):

-

Dissolve this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise to the stirred solution.

-